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Abstract
Chloro(hydroxyimino)acetic acid (Cl-HIAA) and its derivatives are important precursors and

intermediates in organic synthesis, particularly in the development of pharmaceuticals. A

thorough understanding of the thermodynamic properties of this molecule is fundamental for

ensuring process safety, optimizing reaction conditions, and predicting chemical stability. This

guide provides a comprehensive framework for the experimental determination and

computational prediction of key thermodynamic parameters for Cl-HIAA, including its enthalpy

of formation, thermal stability, and heat capacity. As a compound with limited published

thermodynamic data, this document serves as a blueprint for its complete characterization,

emphasizing the causality behind methodological choices and adherence to rigorous scientific

standards.

Introduction: The Scientific Imperative
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Chloro(hydroxyimino)acetic acid (C₂H₂ClNO₃) is an oxime-containing carboxylic acid. The

oxime functional group is a cornerstone in organic chemistry, utilized for the identification of

aldehydes and ketones, and as a versatile intermediate in synthesizing nitrogen-containing

compounds like amides and amines.[1] The presence of a chlorine atom, a carboxylic acid

group, and the hydroxyimino (oxime) moiety within a small molecular framework makes Cl-

HIAA a reactive and functionally dense molecule.[1][2] Its derivatives, such as ethyl 2-chloro-2-

(hydroxyimino)acetate, are used in the synthesis of complex organic structures, including

isoxazolines and specialized amino acids.[3]

Despite its utility, a comprehensive public database of its thermodynamic properties is not

readily available. Thermodynamic data, such as the standard enthalpy of formation (ΔfH°),

Gibbs free energy of formation (ΔfG°), and heat capacity (Cp), are critical for:

Process Safety and Hazard Analysis: Predicting the potential for exothermic decomposition

during synthesis, storage, or formulation.

Reaction Modeling: Calculating reaction enthalpies (ΔrH°) to determine if a process will be

endothermic or exothermic, which is vital for designing effective thermal management

systems in scaled-up production.

Chemical Equilibrium Prediction: Understanding the theoretical yield of reactions involving

Cl-HIAA.

Stability Assessment: Determining the compound's shelf-life and degradation pathways

under various thermal conditions.

This guide outlines the authoritative experimental and computational protocols required to fully

characterize the thermodynamic landscape of chloro(hydroxyimino)acetic acid.

Molecular Structure and Physicochemical Overview
Before delving into thermodynamic characterization, it is essential to understand the molecule's

fundamental properties.

Molecular Formula: C₂H₂ClNO₃

Molecular Weight: 123.50 g/mol
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Functional Groups: Carboxylic acid (-COOH), Oxime (C=N-OH), and a chloro-substituent (-

Cl).[1] The oxime group can exist as E/Z (syn/anti) geometric isomers due to the restricted

rotation around the C=N double bond, which can influence its crystalline structure and

reactivity.[4]

Physical State: Oximes are typically colorless crystalline solids.[1][2]

Acidity: The molecule possesses two acidic protons: one on the carboxylic acid group and a

weakly acidic one on the oxime's hydroxyl group. The predicted pKa is approximately 1.80,

primarily reflecting the influence of the electron-withdrawing chloro and hydroxyimino groups

on the carboxylic acid.

Property Value / Description Source

CAS Number 14337-42-9

Molecular Formula C₂H₂ClNO₃

Molecular Weight 123.50 g/mol

Predicted pKa 1.80 ± 0.10

General Appearance
Typically a colorless to pale

yellow crystalline solid.
[2]

Solubility

Expected to have low solubility

in water but dissolve in polar

organic solvents.

[1][2]

Key IR Bands
~3600 cm⁻¹ (O-H), ~1665

cm⁻¹ (C=N), ~945 cm⁻¹ (N-O).
[1][4]

Experimental Determination of Thermodynamic
Properties
A multi-technique approach is required for a comprehensive experimental investigation. The

following protocols are designed to be self-validating through calibration and adherence to

established standards.
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Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is the most critical thermodynamic parameter. For a

chlorinated organic compound, a rotating-bomb calorimeter is the authoritative instrument.

Causality of Experimental Choice: Standard bomb calorimetry is insufficient for halogenated

compounds. The combustion of Cl-HIAA produces corrosive gases like HCl. A rotating bomb

calorimeter contains an absorbing solution (e.g., arsenious oxide or hydrazine solution) and

rotates after combustion to ensure all gaseous products dissolve, allowing for accurate energy

corrections and preventing corrosion of the bomb.

Experimental Protocol: Rotating-Bomb Calorimetry

Sample Preparation: A pellet of precisely weighed Cl-HIAA (approx. 1 g) is placed in a

platinum crucible. A cotton fuse of known mass and heat of combustion is placed in contact

with the sample.

Bomb Assembly: The crucible is placed in the bomb. A small, precise volume of an

appropriate absorbing solution is added to the bomb's base.

Pressurization: The bomb is sealed and pressurized with ~30 atm of pure oxygen.

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's

insulated bucket. The system is allowed to reach thermal equilibrium.

Calibration: The calorimeter's heat capacity (Ccal) is first determined by combusting a

certified standard, such as benzoic acid, under identical conditions. This is a critical step for

trustworthiness.

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of

the water is recorded at precise intervals before, during, and after combustion until a stable

final temperature is reached.

Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are analyzed

(e.g., by ion chromatography) to quantify the amount of HCl and any nitric acid formed from

residual nitrogen.
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Calculation: The gross heat of combustion (ΔcH°) is calculated from the temperature rise and

the calorimeter's heat capacity. Corrections are applied for the fuse ignition energy, nitric acid

formation, and the thermochemistry of the absorbing solution reactions. The standard

enthalpy of formation is then derived using Hess's Law.

Thermal Stability and Decomposition via
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled

atmosphere. It is essential for determining the onset of decomposition and assessing thermal

stability.[5]

Experimental Protocol: Thermogravimetric Analysis

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using

certified reference materials.

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of Cl-HIAA into a

ceramic or aluminum TGA pan.

Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen) at a constant

flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[5]

Heating Program: Heat the sample from ambient temperature to a temperature beyond its

complete decomposition (e.g., 25°C to 500°C) at a constant ramp rate (e.g., 10 °C/min).

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset

decomposition temperature (T_onset) and the temperature of maximum mass loss rate

(T_max), found from the derivative curve (DTG), are determined. These values provide a

clear indication of the compound's thermal stability.[6]

Heat Capacity and Phase Transitions via Differential
Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of

temperature. It is used to determine heat capacity (Cp) and identify phase transitions like

melting.
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Experimental Protocol: DSC for Heat Capacity

Baseline Correction: Run the DSC with two empty, matched aluminum pans to obtain a

baseline heat flow curve.

Sapphire Calibration: Run a sapphire standard of known mass through the same

temperature program. Sapphire has a well-characterized heat capacity, and this run is used

to calibrate the instrument's heat flow signal.

Sample Analysis: Place an accurately weighed sample of Cl-HIAA in an aluminum pan and

run it through the identical temperature program used for the baseline and sapphire runs.

Calculation: The heat capacity of the sample (Cp) at any given temperature is calculated by

comparing the heat flow difference between the sample and the baseline with the heat flow

difference of the sapphire standard.

Visualization of Experimental Workflow

The interconnected nature of these experimental techniques provides a comprehensive

thermodynamic profile.
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Sample: Chloro(hydroxyimino)acetic Acid
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Caption: Workflow for experimental thermodynamic characterization.

Computational Thermochemistry: An In-Silico
Approach
When experimental determination is not feasible, or for complementary validation, high-level

quantum chemical calculations can provide accurate predictions of thermodynamic properties.
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Causality of Method Choice: Composite methods like Gaussian-4 (G4) theory or Complete

Basis Set (CBS) methods are chosen because they are designed to yield highly accurate

thermochemical data. They systematically approximate the results of a very high-level

calculation by combining results from lower-level calculations, providing an excellent balance of

accuracy and computational cost for molecules of this size.

Computational Workflow: G4 Theory

Structure Optimization: The 3D molecular structure of Cl-HIAA is first optimized using a

robust Density Functional Theory (DFT) method (e.g., B3LYP/6-31G(d)). This step finds the

lowest energy geometry of the molecule.

Frequency Calculation: A vibrational frequency calculation is performed at the same level of

theory. This confirms the optimized structure is a true energy minimum (no imaginary

frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal

contributions to enthalpy and entropy.

High-Level Single-Point Energies: A series of single-point energy calculations are performed

on the optimized geometry using more accurate levels of theory and larger basis sets, as

prescribed by the G4 protocol.

Energy Combination: The G4 method combines these energies, along with empirical

corrections, to extrapolate a highly accurate total electronic energy at 0 K.

Enthalpy of Formation Calculation: The standard enthalpy of formation at 298 K (ΔfH°₂₉₈) is

calculated using an atomization scheme. This involves subtracting the calculated total

energies of the constituent atoms (C, H, Cl, N, O) in their standard states from the molecule's

calculated total energy and adding experimental atomic enthalpies of formation.

Visualization of Computational Workflow
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Caption: Workflow for computational thermochemistry using G4 theory.
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Data Interpretation and Application
While specific data for Cl-HIAA is pending characterization, we can use data for the related

compound, chloroacetic acid (C₂H₃ClO₂), to illustrate the application of these findings. The

NIST Chemistry WebBook provides a standard enthalpy of combustion for solid chloroacetic

acid of -729 ± 4 kJ/mol.[7] This value, derived from calorimetry, is the foundation for calculating

its enthalpy of formation and subsequently modeling its reactivity in chemical processes.

Similarly, the enthalpy of fusion and sublimation data available for chloroacetic acid are crucial

for understanding its phase behavior during purification and processing.[8]

Once determined for Cl-HIAA, its thermodynamic properties will directly inform drug

development professionals on:

Salt Selection: The thermodynamics of salt formation can be predicted, guiding the selection

of counter-ions for optimal stability and solubility.

Polymorph Screening: DSC can identify different crystalline forms (polymorphs), each with

unique thermodynamic stability, which is a critical aspect of drug formulation.

Forced Degradation Studies: TGA data provides a baseline for designing accelerated

stability studies, helping to identify potential degradation products and pathways.

Conclusion
The thermodynamic characterization of chloro(hydroxyimino)acetic acid is an essential step

toward its safe and efficient use in research and industry. Although published data is scarce,

this guide provides a robust, authoritative framework for its complete investigation. By

combining precision experimental techniques like rotating-bomb calorimetry, TGA, and DSC

with high-accuracy computational methods, a comprehensive and reliable thermodynamic

profile can be established. This integrated approach not only generates fundamental chemical

data but also embodies the principles of scientific rigor and process safety, which are

paramount in the fields of chemical synthesis and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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